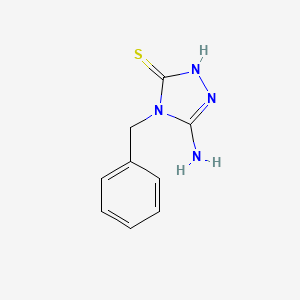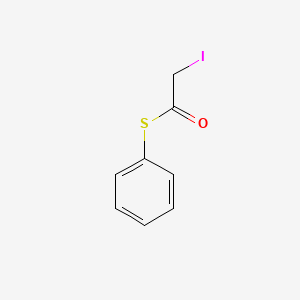![molecular formula C10H15NO4 B14461494 2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol CAS No. 71958-60-6](/img/structure/B14461494.png)
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes, specifically hydroquinones. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring and an amino group substituted with two hydroxyethyl groups. It is a colorless to white granular solid at room temperature and pressure, but it may darken upon exposure to oxygen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol typically involves the reaction of hydroquinone with diethanolamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Hydroquinone: is dissolved in a suitable solvent such as ethanol or methanol.
Diethanolamine: is added to the solution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted hydroquinone derivatives.
科学研究应用
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of other organic compounds.
Biology: Studied for its antioxidant properties and potential use in protecting cells from oxidative damage.
Medicine: Investigated for its potential use in treating conditions related to oxidative stress.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol involves its ability to donate electrons and act as a reducing agent. The hydroxyl groups on the benzene ring can undergo redox reactions, which allows the compound to neutralize free radicals and reduce oxidative stress. The amino group also plays a role in stabilizing the compound and enhancing its reactivity.
相似化合物的比较
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol is unique due to the presence of the bis(hydroxyethyl)amino group, which enhances its solubility and reactivity compared to other dihydroxybenzenes. This makes it particularly useful in applications where increased solubility and reactivity are desired.
属性
CAS 编号 |
71958-60-6 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]benzene-1,4-diol |
InChI |
InChI=1S/C10H15NO4/c12-5-3-11(4-6-13)9-7-8(14)1-2-10(9)15/h1-2,7,12-15H,3-6H2 |
InChI 键 |
URZFPQBBJMXHBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)N(CCO)CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)


![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)




